3-Methyl-1-(2-phenylethyl)piperidin-4-one
Beschreibung
3-Methyl-1-(2-phenylethyl)piperidin-4-one (MePhPP, CAS 129164-39-2) is a synthetic piperidine derivative with the molecular formula C₁₄H₁₉NO and a molar mass of 217.31 g/mol . It features a piperidin-4-one core substituted with a 3-methyl group and a 2-phenylethyl chain at the 1-position. This compound is primarily used in pharmacological research to study interactions with opioid receptors, serotonin, dopamine, and norepinephrine receptors, as well as cytochrome P450 enzymes . Its insolubility in water and stability at room temperature make it suitable for laboratory handling .
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82003-82-5, 129164-39-2 | |
| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins.
Mode of Action
The compound interacts with its targets by binding to the opiate receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex. This interaction results in changes in the synaptic transmission, which can lead to various physiological effects.
Biochemical Pathways
It is known that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides.
Pharmacokinetics
The compound’s molecular weight of 21731 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to heat. Furthermore, its physical form is a pale-yellow to yellow-brown liquid, which may affect its stability and solubility in different environments.
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
One of the most significant applications of 3-Methyl-1-(2-phenylethyl)piperidin-4-one lies in its analgesic potential. Research indicates that compounds within the piperidinyl class exhibit strong affinity for μ-opioid receptors, which are crucial for pain modulation. In particular, derivatives like fentanyl have shown that modifications to the piperidine structure can lead to enhanced analgesic potency .
Table 1: Analgesic Potency Comparison of Piperidine Derivatives
| Compound | ED50 (mg/kg) | μ-Receptor Affinity (nM) |
|---|---|---|
| Fentanyl | 0.00058 | 3.45 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation or not fully established.
Research on Fentanyl Analogues
The compound is often studied as a precursor or structural analogue in the development of new fentanyl-related substances. These analogues are designed to optimize analgesic effects while minimizing side effects and potential for abuse. The structure allows for various modifications that can enhance selectivity and potency at opioid receptors .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound and its analogues in clinical settings:
- Study on Opioid Receptor Affinity : A study demonstrated that compounds similar to 3-Methyl-1-(2-phenylethyl)piperidin-4-one exhibit high μ-receptor selectivity, which correlates with their analgesic efficacy. This study emphasized the importance of structural modifications in enhancing pharmacological profiles .
- Development of Novel Analgesics : Research focused on synthesizing new compounds based on this piperidine derivative has led to the discovery of several potent analgesics with
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Piperidin-4-one Family
Piperidin-4-one derivatives are pharmacologically versatile. Below is a comparative analysis of MePhPP with key analogs:
Key Observations :
- Substituent Effects: The 3-methyl group in MePhPP contrasts with the 3-butyl chain in its analog (C₁₇H₂₅NO), which may enhance lipophilicity and alter receptor binding kinetics .
Fentanyl-Related Analogs
MePhPP shares structural motifs with opioid analogs like fentanyl derivatives, though it lacks the propanamide group critical for high-potency opioid effects:
Key Differences :
- Pharmacological Potency : Unlike MePhPP, fentanyl analogs include a propanamide/butyramide moiety, enabling strong μ-opioid receptor binding and analgesic effects .
Pharmacological and Regulatory Implications
- Receptor Selectivity : MePhPP’s multi-receptor activity distinguishes it from analogs with singular opioid focus .
- Safety and Legality : The absence of Schedule I classification for MePhPP underscores its distinction from controlled fentanyl analogs, though structural similarities warrant cautious handling .
Vorbereitungsmethoden
Mannich Reaction-Based Cyclization
The Mannich reaction provides a robust framework for constructing the piperidin-4-one core. In this approach, phenethylamine reacts with ethyl acetoacetate (bearing the methyl group) and formaldehyde under acidic conditions. The reaction proceeds via a three-component condensation, forming a β-amino ketone intermediate that cyclizes to yield the target compound .
Key Steps :
-
Condensation : Phenethylamine and ethyl acetoacetate undergo nucleophilic attack on formaldehyde, generating an iminium ion intermediate.
-
Cyclization : Intramolecular aldol condensation forms the six-membered piperidinone ring, with the methyl group positioned at C3 due to the β-keto ester’s regiochemistry .
-
Decarboxylation : Acidic hydrolysis removes the ester group, finalizing the ketone structure.
Optimization :
-
Yields (~75%) depend on stoichiometric control to minimize polyalkylation byproducts.
-
Catalytic acetic acid enhances reaction kinetics, while reflux in ethanol ensures homogeneity .
Reductive Alkylation of 3-Methylpiperidin-4-One
This two-step method introduces the phenethyl group via alkylation of 3-methylpiperidin-4-one. While less common due to precursor availability, it offers direct functionalization.
Procedure :
-
Alkylation : 3-Methylpiperidin-4-one reacts with phenethyl bromide in the presence of a base (e.g., K₂CO₃), forming the N-phenethyl derivative.
-
Purification : Crude product is isolated via vacuum distillation or recrystallization from petroleum ether .
Challenges :
-
Limited commercial availability of 3-methylpiperidin-4-one necessitates prior synthesis, often through oxidation of 3-methylpiperidine—a process requiring stringent conditions (e.g., KMnO₄ in acidic media) .
-
Steric hindrance from the C3 methyl group reduces alkylation efficiency, yielding ~65% .
Michael Addition-Cyclization Cascade
Adapted from methods for analogous piperidinones, this route employs ethyl acrylate and methylamine derivatives to build the ring .
Synthetic Pathway :
-
Michael Addition : Phenethylamine attacks ethyl acrylate, forming a β-amino ester.
-
Cyclization : Base-mediated intramolecular nucleophilic substitution closes the piperidine ring.
-
Oxidation : The resulting 3-methylpiperidine is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .
Advantages :
-
High regioselectivity ensures the methyl group occupies C3.
-
Yields reach ~80% when using anhydrous conditions and molecular sieves to absorb water .
Valdez Method for Late-Stage Functionalization
Originally developed for fentanyl analogs, the Valdez method modifies preassembled piperidinones. A nickel-catalyzed reductive amination introduces the phenethyl group to 3-methylpiperidin-4-one .
Protocol :
-
Reductive Amination : 3-Methylpiperidin-4-one, phenethylamine, and Raney nickel are heated under hydrogen (0.4 MPa) in ethanol.
-
Workup : Filtration and recrystallization from CH₂Cl₂/hexane yield the product in ~88% purity .
Critical Parameters :
-
Excess phenethylamine drives the reaction to completion.
-
Acidic conditions (e.g., glacial acetic acid) protonate the amine, enhancing electrophilicity .
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Phenethylamine, Ethyl acetoacetate | 75% | Single-pot synthesis, regioselective | Requires acidic conditions |
| Reductive Alkylation | 3-Methylpiperidin-4-one | 65% | Direct functionalization | Precursor scarcity |
| Michael Addition | Ethyl acrylate, Phenethylamine | 80% | High yield, scalability | Multi-step oxidation needed |
| Valdez Method | 3-Methylpiperidin-4-one, Phenethylamine | 88% | High purity, industrial applicability | High-pressure equipment required |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-1-(2-phenylethyl)piperidin-4-one?
- Methodology : Piperidin-4-one derivatives are typically synthesized via Mannich reactions or alkylation of preformed piperidinone scaffolds. For example, substituting the piperidin-4-one nitrogen with phenethyl groups can be achieved using reductive amination or nucleophilic substitution. Reaction optimization may involve varying catalysts (e.g., HCl, H₂O₂) and solvents under controlled temperatures (57–63°C) . Multi-step syntheses often employ intermediates like 4-piperidone derivatives, with purification via column chromatography .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Data collection requires high-quality crystals, often grown via slow evaporation. Hydrogen bonding and stereochemical analysis (e.g., chair conformation of the piperidine ring) are critical for validating molecular geometry .
Q. What safety protocols are essential for handling this compound?
- Methodology : Based on piperidin-4-one safety data, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency measures include rinsing eyes with water for 15 minutes and using alcohol-resistant foam for fires. Storage should be in sealed containers away from ignition sources .
Q. Which analytical methods validate purity and identity?
- Methodology : HPLC with UV detection is common. For example, a mobile phase of methanol and sodium acetate buffer (pH 4.6) with 1-octanesulfonate as an ion-pairing agent can resolve impurities . Mass spectrometry and FT-IR confirm molecular weight and functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic impurities in this compound be identified and minimized?
- Methodology : Impurity profiling via LC-MS or NMR (e.g., ¹H/¹³C) identifies byproducts like unreacted intermediates or oxidation products. Reference standards (e.g., EP-grade impurities) aid quantification. Process optimization may involve adjusting reaction stoichiometry, temperature, or catalyst concentration .
Q. What strategies are effective for evaluating the pharmacological activity of piperidin-4-one derivatives?
- Methodology : In vitro assays (e.g., receptor binding studies) require radiolabeled ligands or fluorescence-based techniques. For in vivo testing, pharmacokinetic parameters (bioavailability, half-life) are assessed using animal models. Structural analogs with methyl/phenethyl substitutions can be screened for CNS activity due to piperidine’s blood-brain barrier permeability .
Q. How do reaction conditions influence the yield of this compound?
- Methodology : Design of Experiments (DoE) evaluates variables like catalyst type (H₂O₂ vs. HCl), solvent polarity, and reaction time. For instance, hydrogen peroxide at 60°C may enhance oxidation efficiency, while polar aprotic solvents (e.g., DMF) improve alkylation rates. Kinetic studies via GC-MS track intermediate formation .
Q. What computational tools predict the stereochemical outcomes of piperidin-4-one derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model transition states and predict enantiomer stability. Software like Gaussian or ORCA simulates NMR shifts and IR spectra for comparison with experimental data. Molecular docking studies assess binding affinities to biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
